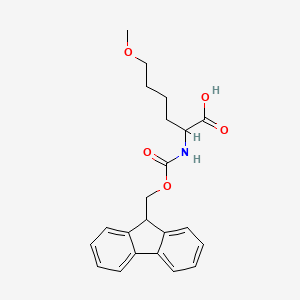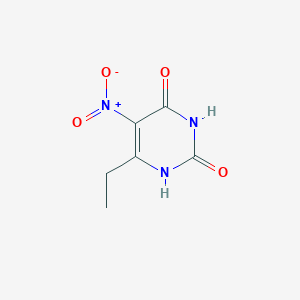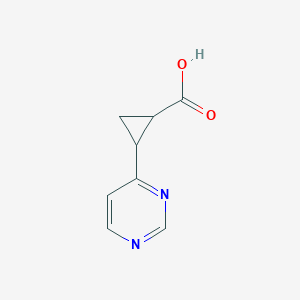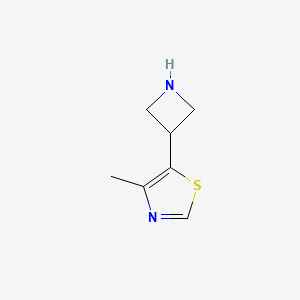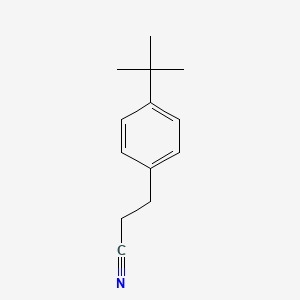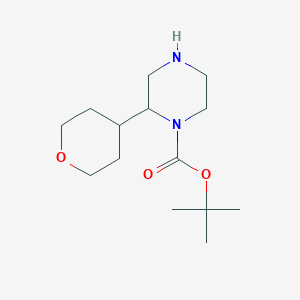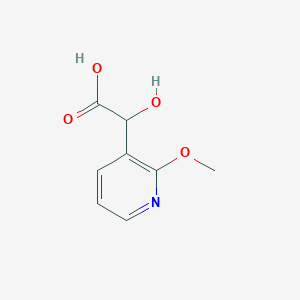
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxypyridine and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The mixture is heated to reflux, allowing the reaction to proceed to completion. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-Hydroxy-2-(2-pyridinyl)acetic acid: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2-Hydroxy-2-(3-methoxypyridin-4-yl)acetic acid: The position of the methoxy group is different, which can influence the compound’s chemical properties and interactions.
2-Hydroxy-2-(2-methoxypyridin-5-yl)acetic acid: Another positional isomer with potentially different reactivity and biological effects.
The uniqueness of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(3-2-4-9-7)6(10)8(11)12/h2-4,6,10H,1H3,(H,11,12) |
InChI Key |
LYLPWRJNSVCNKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


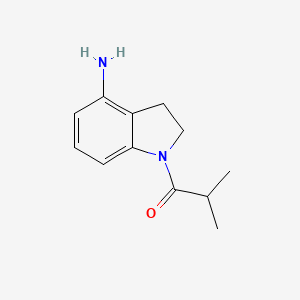
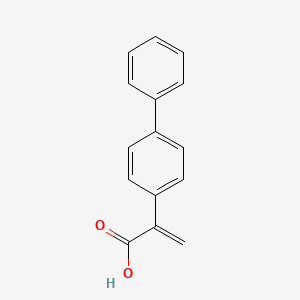

![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
